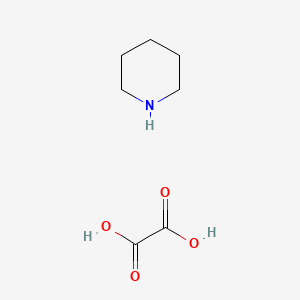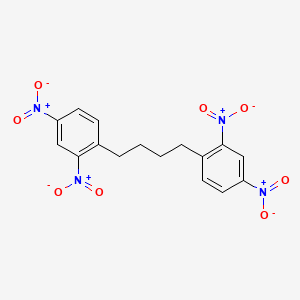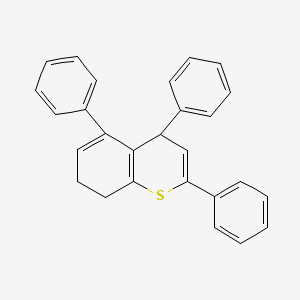
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is a chemical compound that belongs to the class of benzothiopyrans Benzothiopyrans are heterocyclic compounds containing a sulfur atom fused to a benzene ring and a pyran ring This compound is characterized by the presence of three phenyl groups attached to the benzothiopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with thiophenol in the presence of a base, followed by cyclization to form the benzothiopyran ring system. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzothiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenylimidazole: Another compound with three phenyl groups but with an imidazole core.
2,4,5-Triphenyl-1H-imidazole: Similar structure but with an imidazole ring instead of a benzothiopyran ring.
4H-1-Benzothiopyran-4-one: A benzothiopyran derivative with a ketone group.
Uniqueness
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
91663-85-3 |
|---|---|
Formule moléculaire |
C27H22S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2,4,5-triphenyl-7,8-dihydro-4H-thiochromene |
InChI |
InChI=1S/C27H22S/c1-4-11-20(12-5-1)23-17-10-18-25-27(23)24(21-13-6-2-7-14-21)19-26(28-25)22-15-8-3-9-16-22/h1-9,11-17,19,24H,10,18H2 |
Clé InChI |
JRAYMVFTNIULPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)

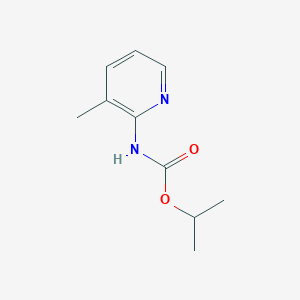

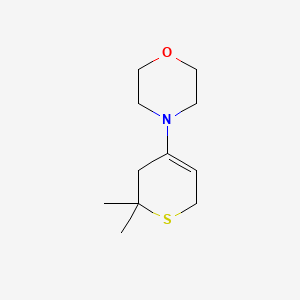
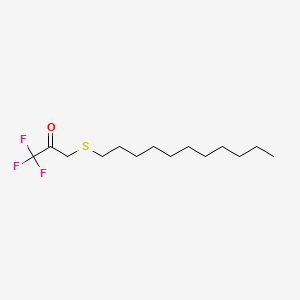
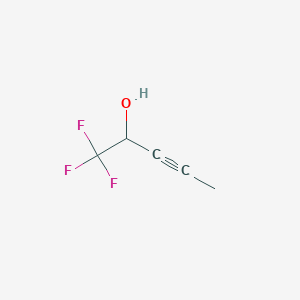
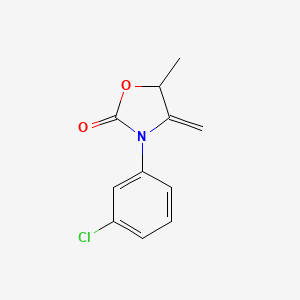
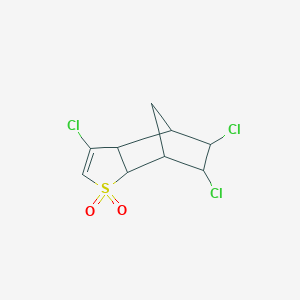
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

